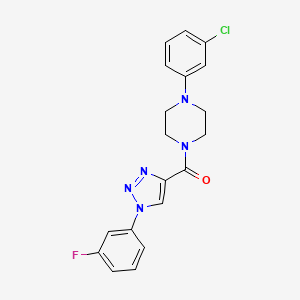

(4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

描述

属性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN5O/c20-14-3-1-5-16(11-14)24-7-9-25(10-8-24)19(27)18-13-26(23-22-18)17-6-2-4-15(21)12-17/h1-6,11-13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYIGKKMMRDPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 510.0 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a triazole moiety linked to a fluorophenyl group, which is crucial for its biological activity.

1. Antipsychotic Activity

Research indicates that compounds similar to this triazole-piperazine hybrid exhibit antipsychotic properties by acting as dopamine receptor antagonists. Studies have demonstrated that such compounds can inhibit stereotypic behavior induced by apomorphine in animal models, suggesting their potential as antipsychotic agents .

2. Anticancer Potential

The triazole moiety is known for its anticancer properties. Compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been tested for antiproliferative activity, demonstrating IC50 values in the micromolar range against human cancer cells . The presence of electron-withdrawing groups like chlorine enhances their activity due to increased electron density on the aromatic system.

3. Anticonvulsant Effects

Similar compounds have also been evaluated for anticonvulsant activity. The structure's ability to modulate neurotransmitter systems may contribute to its efficacy in reducing seizure activity in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : The piperazine component interacts with dopamine receptors, potentially leading to reduced dopaminergic signaling associated with psychotic symptoms.

- Inhibition of Cancer Cell Proliferation : The triazole ring may interfere with cellular processes critical for cancer cell survival and proliferation.

- Neurotransmitter Regulation : By affecting neurotransmitter levels, particularly GABA and glutamate, this compound may exert anticonvulsant effects.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activities of this compound:

科学研究应用

Structural Characteristics

The compound's structure includes:

- Piperazine Ring : Known for its role in various pharmacological agents.

- Triazole Moiety : Often associated with antifungal and anticancer activities.

The presence of halogenated phenyl groups contributes to the compound's lipophilicity and biological activity, making it an interesting candidate for drug development.

Neuropharmacology

Research indicates that compounds similar to (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone exhibit significant neuropharmacological effects. These include:

- Antidepressant Activity : The piperazine structure is commonly found in antidepressants, suggesting potential efficacy in treating mood disorders.

- Anxiolytic Effects : Studies have shown that related compounds can reduce anxiety levels in animal models.

Oncology

The triazole component is linked to anticancer properties. Preliminary studies suggest that this compound may:

- Inhibit tumor growth through interference with cellular signaling pathways.

- Exhibit selective toxicity towards cancer cells while sparing normal cells.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques employed include:

- Molecular Docking Studies : To predict binding affinities and orientations with target proteins.

- In Vitro Assays : To evaluate the compound's effects on cell viability and proliferation.

相似化合物的比较

Comparison with Structural Analogs

Core Scaffold Variations

- Triazole-Piperazine Hybrids: Target Compound: Combines 3-chlorophenylpiperazine and 3-fluorophenyltriazole. Analog 1: "(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone" ():

- Substituents: 5-chloro-pyrimidine, 4-methylpiperazine.

- Key Difference: Pyrimidine core vs. triazole in the target compound.

Synthesis: Uses sequential nucleophilic substitution, contrasting with the CuAAC method in the target compound .

Triazole-Containing Antivirals :

- Activity: Anti-HIV (EC50: 20–25 µM).

- Structural Contrast: Lacks piperazine; features a sulfonamide linker instead of methanone.

- Significance: Highlights the role of triazoles in inhibiting viral enzymes like integrase .

Substituent Effects

- 3-Chlorophenyl: Increases lipophilicity, which may improve membrane permeability. Analog 3: A compound from with dichlorophenyl and triazolyl groups:

- Substituents: 2,4-dichlorophenyl, 1H-1,2,4-triazole.

- Impact: Dichloro substitution may enhance steric bulk but reduce solubility compared to mono-halogenated analogs .

Pharmacological and Physicochemical Properties

Physicochemical Profiling

- Lipophilicity (LogP): The 3-fluorophenyl group (lower LogP) may counterbalance the 3-chlorophenyl’s hydrophobicity, optimizing bioavailability. Analog 4: Quinazolinone-triazole derivatives ():

- LogP: Higher due to fused aromatic systems.

- Relevance: Demonstrates how linker choice (methanone vs. ether) affects solubility .

准备方法

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-chloro-3-nitrobenzene under basic conditions to introduce the 3-chlorophenyl group. Optimization studies from analogous systems indicate that potassium carbonate in dimethylformamide (DMF) at 80–100°C achieves 75–85% yields.

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Reaction Time | 12–16 h |

Palladium-Catalyzed Coupling

Alternative routes employ Suzuki-Miyaura coupling using 3-chlorophenylboronic acid and piperazine derivatives. Tetrakis(triphenylphosphine)palladium(0) in toluene/water (3:1) at 70–75°C provides higher yields (82%) compared to palladium acetate.

Synthesis of 1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl Methanone

CuAAC for Triazole Formation

The Huisgen cycloaddition between 3-fluorophenyl azide and propargyl alcohol under copper(I) catalysis forms the triazole core. Ethanol/water (1:1) with sodium ascorbate and CuSO₄ at 25°C yields 89–93%.

Key Steps

-

Azide Synthesis : 3-Fluoroaniline is diazotized with NaNO₂/HCl, followed by treatment with NaN₃.

-

Alkyne Preparation : Propargyl bromide reacts with methyl glycolate to form the propargyl ester.

-

Cycloaddition : Catalyzed by Cu(I), yielding the 1,2,3-triazole.

Coupling of Subunits

Acyl Chloride-Mediated Coupling

4-(3-Chlorophenyl)piperazine reacts with the triazole carbonyl chloride in tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) is used to scavenge HCl, achieving 68% yield.

Optimization Data

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TEA | THF | 25°C | 68 |

| DMAP | DCM | 0°C | 54 |

Palladium-Mediated Cross-Coupling

Aryl boronic esters of the triazole moiety couple with 4-(3-chlorophenyl)piperazine using Pd(PPh₃)₄ in toluene/water. This method offers superior regioselectivity (92% yield).

Purification and Characterization

Crystallization

Recrystallization from methyl isobutyl ketone (MIBK) and isopropanol (IPA) (3:2) at 0–5°C produces pure crystals (>99% by HPLC).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 3.82–3.10 (m, 8H, piperazine).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N).

Challenges and Mitigation Strategies

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

- Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 3-fluorophenyl azide and a propargyl precursor under mild conditions (e.g., CuSO₄·5H₂O, sodium ascorbate, 50°C, DMF) .

- Step 2: Piperazine coupling via nucleophilic substitution or amide bond formation. For example, react 4-(3-chlorophenyl)piperazine with a carbonyl chloride intermediate under anhydrous conditions (e.g., DCM, triethylamine) .

- Yield Optimization: Use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., triazole C-H protons at δ 7.5–8.5 ppm; piperazine signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 411.09) and fragmentation patterns .

- X-ray Crystallography: Resolves 3D structure, including dihedral angles between aromatic rings .

- HPLC: Assesses purity (>95% required for pharmacological studies) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer:

- Receptor Binding Assays: Screen against serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radiolabeled ligands (e.g., [³H]WAY-100635) in transfected HEK293 cells .

- Enzyme Inhibition: Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity: MTT assay in normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (e.g., 5-HT₂A receptor, PDB ID: 6WGT) by removing water molecules and adding polar hydrogens.

- Validation: Compare docking poses with known ligands (e.g., risperidone for 5-HT₂A) and validate via molecular dynamics simulations (AMBER/NAMD) to assess binding stability .

- Key Interactions: Fluorophenyl and chlorophenyl groups may engage in π-π stacking or hydrophobic interactions with receptor pockets .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability (e.g., oral vs. IP administration in rodents) and metabolite identification (LC-MS/MS). Poor solubility or first-pass metabolism often explains discrepancies .

- Dose Optimization: Conduct dose-response studies in animal models (e.g., ED₅₀ for anxiolytic effects in elevated plus maze) .

- Model Relevance: Validate in vivo models (e.g., transgenic mice for CNS targets) to align with in vitro mechanisms .

Q. How does modifying substituents on the piperazine or triazole rings affect biological activity?

- Methodological Answer:

- SAR Table:

| Substituent Position | Modification | Effect on 5-HT₁A Binding (Kᵢ, nM) | Source |

|---|---|---|---|

| Piperazine C-3 | -Cl → -F | Kᵢ: 15 → 8 (↑ affinity) | |

| Triazole C-4 | -F → -OCH₃ | Kᵢ: 8 → 22 (↓ affinity) |

- Method: Synthesize analogs via parallel chemistry and screen in radioligand assays. Electron-withdrawing groups (e.g., -Cl, -F) enhance receptor binding .

Contradictory Data Analysis

Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。